S-Phenylcysteine

Description

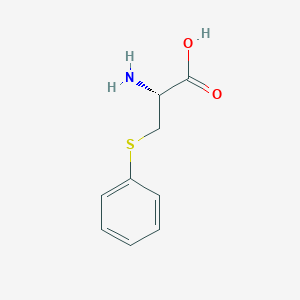

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-phenylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUBQWNJDIAEES-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187882 | |

| Record name | beta-Phenylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Sigma-Aldrich MSDS] | |

| Record name | S-Phenylcysteine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17692 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

34317-61-8 | |

| Record name | beta-Phenylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034317618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Phenylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In Vivo Synthesis of S-Phenylcysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo synthesis of S-Phenylcysteine (SPC), a critical biomarker for benzene exposure. The document details the metabolic pathways, key enzymes, quantitative data from preclinical and clinical studies, and comprehensive experimental protocols for the analysis of SPC in biological matrices.

Introduction

This compound (SPC) is an adduct formed in the body following exposure to benzene, a ubiquitous environmental and industrial pollutant. Benzene itself is not the reactive species; it requires metabolic activation to exert its toxic effects. The formation of SPC occurs when a reactive metabolite of benzene covalently binds to the cysteine residues of proteins, most notably albumin and hemoglobin in the blood. Due to the stability and accumulation of these protein adducts, SPC has emerged as a reliable biomarker for assessing both recent and cumulative exposure to benzene. Understanding the in vivo synthesis of SPC is crucial for toxicology research, occupational health monitoring, and the development of strategies to mitigate benzene-induced toxicity.

Metabolic Pathway of this compound Synthesis

The in vivo formation of this compound is a multi-step process initiated by the metabolism of benzene, primarily in the liver. The central reactive intermediate in this pathway is benzene oxide.

Bioactivation of Benzene

The initial and rate-limiting step in benzene metabolism is its oxidation to benzene oxide, a reaction catalyzed by the Cytochrome P450 mixed-function oxidase system. The primary isozyme responsible for this bioactivation is CYP2E1 .[1][2][3] Benzene oxide is a highly reactive electrophile that can undergo several subsequent reactions.

Formation of this compound Adducts

Benzene oxide, once formed, can be released from the liver into the bloodstream. In the circulation, it can react with nucleophilic cysteine residues present in blood proteins, such as albumin and hemoglobin, to form a stable this compound adduct.[4] This reaction is a direct covalent binding of the phenyl group from benzene oxide to the sulfur atom of the cysteine residue.

Competing Metabolic Pathways

The formation of SPC protein adducts is one of several possible fates for benzene oxide. It exists in equilibrium with oxepin, which can lead to the formation of other metabolites.[2] A major competing pathway is the detoxification of benzene oxide through conjugation with glutathione (GSH), a reaction that can be catalyzed by Glutathione S-transferases (GSTs) .[5][6] Studies have shown that GSTT1 and GSTP1 are particularly important in this process.[5] This conjugation leads to the formation of S-phenylmercapturic acid (SPMA), which is excreted in the urine and is another biomarker of benzene exposure.[4][7] Benzene oxide can also be hydrated by epoxide hydrolase to form benzene dihydrodiol, or spontaneously rearrange to form phenol.[2] These compounds can be further metabolized to other phenolic compounds like hydroquinone and catechol.[2]

Signaling Pathway Diagram: In Vivo Synthesis of this compound

Caption: Metabolic pathway of benzene to this compound protein adducts.

Quantitative Data on this compound Formation

The levels of this compound adducts in blood proteins correlate with the extent of benzene exposure. The following tables summarize quantitative data from studies in both animal models and humans.

This compound Levels in Rats Exposed to Benzene

| Species/Strain | Route of Administration | Dose | Measured SPC Level | Reference |

| F344/N Rats | Gavage | 0 µmol/kg | Not Detected | [8] |

| F344/N Rats | Gavage | 100 µmol/kg | ~100 pmol/mg albumin | [8] |

| F344/N Rats | Gavage | 500 µmol/kg | ~400 pmol/mg albumin | [8] |

| F344/N Rats | Gavage | 1000 µmol/kg | ~600 pmol/mg albumin | [8] |

| F344/N Rats | Gavage | 10000 µmol/kg | ~650 pmol/mg albumin | [8] |

| Rats | Inhalation | 0 ppm (control) | Not Detected | [7] |

| Rats | Inhalation | 30 ppm | Associated with urinary S-phenyl-N-acetylcysteine excretion | [7] |

This compound Levels in Humans with Occupational Benzene Exposure

| Exposure Group | Average Benzene Concentration (ppm) | Mean SPC Level (pmol/mg albumin) | Reference |

| Controls | 0 | < 0.1 (in 7 of 9 subjects) | [8] |

| Exposed Group 1 | 4.4 | ~0.3 | [8] |

| Exposed Group 2 | 8.4 | ~0.5 | [8] |

| Exposed Group 3 | 23 | ~1.2 | [8] |

Note: A statistically significant linear relationship was observed with a slope of 0.044 ± 0.008 pmol/mg albumin/p.p.m. benzene (P < 0.001).[8]

Experimental Protocols for this compound Analysis

The quantification of this compound adducts in blood proteins typically involves protein isolation, hydrolysis, purification of the released SPC, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

Caption: General experimental workflow for the analysis of this compound.

Detailed Methodologies

-

Plasma Separation: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

-

Albumin Precipitation: A method for the precipitative isolation of albumin from plasma can be employed.[8] This may involve techniques such as ammonium sulfate precipitation or affinity chromatography.

-

Sample Preparation: Transfer a known amount of the isolated protein (e.g., 10-20 mg of albumin) into a hydrolysis tube.

-

Hydrolysis: Add 1 mL of 6 M HCl to the tube. Seal the tube under vacuum or flush with nitrogen to prevent oxidation.

-

Incubation: Heat the sample at 110-115°C for 24 hours to completely hydrolyze the protein into its constituent amino acids.

-

Drying: After cooling, the HCl is removed by evaporation under a stream of nitrogen or by using a vacuum centrifuge.

-

Reconstitution: Reconstitute the dried hydrolysate in a suitable solvent, such as 0.1 M HCl.

-

Solid-Phase Extraction (SPE): Use a cation-exchange SPE cartridge to separate amino acids from other components.

-

Conditioning: Condition the SPE cartridge with methanol followed by equilibration with 0.1 M HCl.

-

Loading: Apply the reconstituted hydrolysate to the cartridge.

-

Washing: Wash the cartridge with a non-eluting solvent to remove impurities.

-

Elution: Elute the amino acids, including SPC, with a suitable solvent, such as aqueous ammonia or an appropriate buffer.

-

-

Drying: Evaporate the eluate to dryness.

To increase volatility for GC analysis, the carboxyl and amino groups of SPC must be derivatized. A common approach is to form an N-trifluoroacetyl (TFA) methyl ester.

-

Esterification: Add 200 µL of methanolic HCl (e.g., 1.25 M) to the dried sample. Heat at 70°C for 1 hour to convert the carboxyl group to a methyl ester. Evaporate the reagent.

-

Acylation: Add 100 µL of trifluoroacetic anhydride (TFAA) and 100 µL of acetonitrile. Heat at 100°C for 15 minutes to acylate the amino group. Evaporate the reagents.

-

Reconstitution: Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Gas Chromatograph: Equipped with a capillary column suitable for amino acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injector: Splitless injection at 250°C.

-

Oven Program: A typical temperature program would be an initial hold at a lower temperature (e.g., 80-100°C) followed by a ramp (e.g., 5-10°C/min) to a final temperature of around 280-300°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is used, monitoring characteristic ions of the derivatized SPC. An isotope-labeled internal standard (e.g., deuterated SPC) should be used for accurate quantification.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS allows for the analysis of underivatized SPC, simplifying sample preparation.

-

Liquid Chromatograph: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Mass Spectrometer: An electrospray ionization (ESI) source operated in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for both SPC and its stable isotope-labeled internal standard.

Conclusion

The in vivo synthesis of this compound is a direct consequence of the metabolic activation of benzene. Its formation as a stable adduct on blood proteins makes it an invaluable biomarker for monitoring human exposure to this toxicant. The analytical methods for its quantification, though complex, are well-established and provide the sensitivity required for detecting exposures at occupational and environmental levels. Further research into the kinetics of SPC formation and its relationship with other benzene metabolites will continue to enhance its utility in risk assessment and in understanding the mechanisms of benzene-induced toxicity.

References

- 1. mdpi.com [mdpi.com]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. 4. Mechanistic and Other Relevant Data - Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. S-phenyl-N-acetylcysteine in urine of rats and workers after exposure to benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological markers of exposure to benzene: this compound in albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on S-Phenylcysteine as a Biomarker of Benzene Exposure

Abstract

Benzene is a ubiquitous environmental and industrial pollutant, classified as a Group 1 carcinogen, primarily targeting the hematopoietic system.[1] Effective monitoring of benzene exposure is critical for assessing health risks and ensuring workplace safety. While several biomarkers exist, this compound (SPC), an adduct formed from the reaction of a benzene metabolite with cysteine residues in proteins, has emerged as a valuable biomarker of internal dose. This technical guide provides a comprehensive overview of SPC, including its formation, analytical methodologies for its quantification, and a summary of key quantitative data. Detailed experimental protocols and visual representations of metabolic pathways and analytical workflows are presented to support researchers and professionals in the field.

Introduction to Benzene and the Need for Biomarkers

Benzene is an aromatic hydrocarbon used extensively in industrial processes and is a component of gasoline. Human exposure occurs through inhalation, ingestion, and dermal contact. Chronic exposure is linked to severe health effects, including bone marrow depression, aplastic anemia, and an increased risk of leukemia.[1] Given the toxicity of benzene, accurate methods for monitoring human exposure are essential.

Biomarkers of exposure provide a measure of the internal dose of a chemical and can integrate exposure from all routes over time. For benzene, biomarkers can be categorized as those measuring the parent compound (e.g., benzene in blood or urine), its metabolites (e.g., S-phenylmercapturic acid (SPMA) or muconic acid in urine), or macromolecular adducts.[2] Protein adducts, such as this compound in hemoglobin or albumin, offer a key advantage due to their longer biological half-lives, providing a more integrated measure of exposure over weeks to months.[3][4]

Formation and Metabolism of this compound

The formation of SPC is a direct consequence of benzene metabolism. The process begins primarily in the liver, where benzene is oxidized by cytochrome P450 enzymes, particularly CYP2E1, to form benzene oxide.[1][5]

Metabolic Pathway of Benzene to this compound

Benzene oxide is a reactive electrophilic epoxide. It can follow several metabolic routes:

-

It can be enzymatically conjugated with glutathione (GSH). This conjugate is further metabolized and excreted in urine as S-phenylmercapturic acid (SPMA).[6]

-

It can rearrange non-enzymatically to form phenol, which can be further metabolized.[6]

-

Crucially for SPC formation, benzene oxide can react non-enzymatically with nucleophilic sites on macromolecules, such as the sulfhydryl group of cysteine residues in proteins like hemoglobin and albumin, to form a stable this compound adduct.[2][7]

Studies suggest a two-pathway model for benzene metabolism: a high-affinity, low-capacity pathway dominant at low, ambient exposure levels (ppb range) and a low-affinity, high-capacity pathway (likely hepatic CYP2E1) that dominates at higher occupational exposure levels (>1 ppm).[5][8] This dual pathway has significant implications for risk assessment at environmental exposure levels.[8]

Caption: Metabolic activation of benzene to benzene oxide and subsequent formation of SPC.

Analytical Methodologies for SPC Quantification

The quantification of SPC in biological samples, typically from hemoglobin or albumin, is a multi-step process requiring high sensitivity and specificity. Gas chromatography-mass spectrometry (GC-MS) is the most established method, though liquid chromatography-mass spectrometry (LC-MS) approaches are also applicable.[7][9][10]

General Experimental Workflow

The analytical process generally involves:

-

Sample Collection: Collection of whole blood or plasma.

-

Protein Isolation: Isolation of globin (from hemoglobin) or albumin from the blood sample.

-

Hydrolysis: Acid or enzymatic hydrolysis of the isolated protein to release the adducted amino acid, SPC.

-

Purification: Solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) is used to clean up the sample and isolate SPC from other amino acids.[10]

-

Derivatization: Chemical modification of SPC to increase its volatility and thermal stability for GC-MS analysis. Silylation is a common technique.[11][12]

-

Instrumental Analysis: Quantification by GC-MS or LC-MS/MS, often using an isotope-labeled internal standard for accuracy.[9][10]

Caption: A typical experimental workflow for the analysis of this compound (SPC).

Quantitative Data Summary

Numerous studies have quantified SPC levels in relation to benzene exposure. SPC in albumin has proven to be a particularly sensitive biomarker for occupational exposure.[9] The data below is summarized from key studies in the literature.

| Matrix | Species | Exposure Level | SPC Concentration | Reference |

| Albumin | Human | Control (unexposed) | < 0.1 pmol/mg albumin | [9] |

| Albumin | Human | 4.4 ppm (8h/day TWA) | ~0.3 pmol/mg albumin | [9] |

| Albumin | Human | 8.4 ppm (8h/day TWA) | ~0.5 pmol/mg albumin | [9] |

| Albumin | Human | 23 ppm (8h/day TWA) | ~1.1 pmol/mg albumin | [9] |

| Globin | Human | Control (unexposed) | ~30 pmol/g globin | [10] |

| Albumin | Rat | 1000 µmol/kg (gavage) | Dose-dependent increase, leveling off >1000 µmol/kg | [9] |

| Globin | Rat | 600 ppm (inhalation) | 290 - 690 pmol/mg Hemoglobin | [13][14] |

Note: TWA = Time-Weighted Average. The human albumin data showed a statistically significant linear relationship with a slope of 0.044 ± 0.008 pmol/mg albumin per ppm of benzene exposure.[9]

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies for the analysis of SPC in blood proteins.[7][9][10]

Protocol 1: GC-MS Analysis of SPC in Albumin

This protocol is based on the method used to detect SPC in occupationally exposed humans.[9]

1. Albumin Isolation:

-

Collect plasma from heparinized blood samples.

-

Isolate albumin using a precipitation method (e.g., with trichloroacetic acid or a specific precipitating agent).

-

Wash the albumin pellet multiple times with organic solvents (e.g., ethanol, ether) to remove contaminants and then dry the protein.

2. Acid Hydrolysis:

-

Weigh approximately 50 mg of dried albumin into a hydrolysis tube.

-

Add an internal standard (e.g., deuterated SPC, [²H₅]-SPC).

-

Add 5 mL of 6N HCl.

-

Seal the tube under vacuum or nitrogen and heat at 110°C for 24 hours.

-

After hydrolysis, centrifuge to remove any solid residue.

3. Sample Cleanup (Purification):

-

Apply the hydrolysate to a C18 solid-phase extraction (SPE) cartridge, pre-conditioned with methanol and water.

-

Wash the cartridge with water to remove salts and polar impurities.

-

Elute the SPC with methanol or an appropriate solvent mixture.

-

For further purification, an HPLC step can be employed using a reverse-phase column.[10]

4. Derivatization:

-

Evaporate the purified sample to dryness under a stream of nitrogen.

-

Add a derivatizing agent. A common choice is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which creates a stable tert-butyldimethylsilyl (TBDMS) derivative.[10][12]

-

Add a solvent like acetonitrile and heat the mixture (e.g., 100°C for 2-4 hours) to complete the reaction.[12]

5. GC-MS Analysis:

-

Gas Chromatograph: Use a capillary column suitable for amino acid analysis (e.g., SLB™-5ms).

-

Injection: Inject 1-2 µL of the derivatized sample.

-

Oven Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 300-320°C) to elute the derivatized SPC.

-

Mass Spectrometer: Operate in selected ion monitoring (SIM) mode, monitoring characteristic ions for both native SPC and the deuterated internal standard.

-

Quantification: Calculate the concentration of SPC based on the ratio of the peak areas of the analyte to the internal standard, using a calibration curve prepared with known standards.

Protocol 2: LC-MS/MS Analysis of SPC

LC-MS/MS offers an alternative that may not require derivatization, increasing throughput.

1. Protein Isolation and Hydrolysis:

-

Follow steps 1 and 2 from the GC-MS protocol.

2. Sample Cleanup:

-

Perform SPE cleanup as described in the GC-MS protocol (Step 3). The eluate can be directly used for LC-MS/MS analysis after evaporation and reconstitution in the mobile phase.

3. LC-MS/MS Analysis:

-

Liquid Chromatograph: Use a reverse-phase C18 column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typical for separating amino acids.

-

Mass Spectrometer: Use a triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor-to-product ion transition for SPC and its isotope-labeled internal standard.

- Precursor Ion (Q1): The protonated molecular ion [M+H]⁺ of SPC.

- Product Ion (Q3): A characteristic fragment ion generated after collision-induced dissociation.

-

Quantification: Create a calibration curve by analyzing standards of known concentrations and use the peak area ratio of the analyte to the internal standard to determine the concentration in the samples.

Conclusion

This compound has been demonstrated to be a reliable and sensitive biomarker for assessing benzene exposure. Its formation via the adduction of the benzene oxide metabolite to cysteine residues in long-lived proteins like albumin provides an integrated measure of exposure over extended periods. The analytical methods, particularly GC-MS with isotope dilution, are well-established for the precise quantification of SPC in biological samples.[9][10] As analytical sensitivity continues to improve with advanced LC-MS/MS platforms, SPC will likely play an increasingly important role in both occupational health monitoring and environmental risk assessment, helping to protect vulnerable populations from the toxic effects of benzene.

References

- 1. An overview of benzene metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hemoglobin adducts as a marker of exposure to chemical substances, especially PRTR class I designated chemical substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A model for the formation and removal of hemoglobin adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. superfund.berkeley.edu [superfund.berkeley.edu]

- 7. This compound formation in hemoglobin as a biological exposure index to benzene (Journal Article) | ETDEWEB [osti.gov]

- 8. Evidence that humans metabolize benzene via two pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological markers of exposure to benzene: this compound in albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of S-phenyl-L-cysteine in globin as a marker of benzene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 13. This compound in albumin as a benzene biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound in albumin as a benzene biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

The Formation of S-Phenylcysteine from Benzene: A Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic pathways leading to the formation of S-Phenylcysteine (SPC) following exposure to benzene. Understanding this mechanism is critical for toxicology research, the development of biomarkers for benzene exposure, and the assessment of potential therapeutic interventions for benzene-induced toxicity. This document details the enzymatic processes, reactive intermediates, and cellular detoxification mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.

Executive Summary

Benzene, a ubiquitous environmental and industrial chemical, is a known human carcinogen. Its toxicity is not mediated by the parent compound but by its reactive metabolites. A key metabolic pathway involves the formation of covalent adducts with proteins, such as this compound in albumin and hemoglobin. The formation of SPC is a multi-step process initiated by the oxidative metabolism of benzene in the liver, primarily by the cytochrome P450 enzyme system. The resulting reactive electrophiles are subsequently conjugated with glutathione and further processed to yield SPC. This whitepaper elucidates the intricate molecular steps of this bioactivation and detoxification pathway.

The Core Metabolic Pathway: From Benzene to this compound

The conversion of benzene to this compound is a complex process involving several enzymatic and non-enzymatic steps. The primary site of benzene metabolism is the liver, although other tissues, such as the lung, can also contribute.[1]

Bioactivation of Benzene

The initial and rate-limiting step in benzene metabolism is its oxidation by cytochrome P450 (CYP) enzymes, predominantly CYP2E1 at low benzene concentrations.[1][2][3] At higher concentrations, other isoforms like CYP2B1 may also be involved.[1][4] This oxidation reaction converts the inert benzene molecule into a highly reactive electrophile, benzene oxide .

Benzene oxide exists in equilibrium with its valence tautomer, oxepin .[5] Benzene oxide is a critical intermediate, as it can participate in several subsequent reactions that determine the ultimate toxicological outcome.

Fates of Benzene Oxide

Benzene oxide can follow several metabolic routes:

-

Spontaneous Rearrangement to Phenol: A major pathway for benzene oxide is its non-enzymatic rearrangement to phenol, which can be further metabolized to other toxic species like hydroquinone and catechol.[5]

-

Enzymatic Hydration: Microsomal epoxide hydrolase (mEH) can hydrate benzene oxide to form benzene dihydrodiol.[2]

-

Ring Opening to Muconaldehyde: Benzene oxide/oxepin can undergo ring-opening to form highly reactive and myelotoxic dialdehydes, such as trans,trans-muconaldehyde.[5][6][7][8][9]

-

Conjugation with Glutathione (GSH): This is the key detoxification pathway leading to the formation of this compound. Benzene oxide, being an electrophile, can react with the nucleophilic thiol group of glutathione.[5][]

Glutathione Conjugation and Mercapturic Acid Pathway

The conjugation of benzene oxide with glutathione can occur non-enzymatically but is significantly catalyzed by Glutathione S-transferases (GSTs).[11] Isoforms such as GSTT1 and GSTP1 have been shown to be particularly effective in this reaction.[11] This reaction forms a stable S-phenylglutathione conjugate.

This initial conjugate is then further processed through the mercapturic acid pathway:

-

The glutamyl and glycinyl residues are sequentially cleaved by γ-glutamyltransferase and dipeptidases, respectively, to yield S-phenyl-L-cysteine .

-

The cysteine conjugate can then be N-acetylated by N-acetyltransferase to form S-phenylmercapturic acid (SPMA) , which is a major urinary metabolite and a widely used biomarker for benzene exposure.[12][13][14][15]

This compound can also be found adducted to cysteine residues in proteins, particularly hemoglobin and albumin, where it serves as a longer-lived biomarker of exposure.[16][17][18][19][20]

The overall metabolic pathway is visualized in the following diagram:

Quantitative Data

The following tables summarize key quantitative data related to the metabolism of benzene and the formation of this compound and its derivatives.

Enzyme Kinetics

| Enzyme | Substrate | Species/System | Km (µM) | Vmax (pmol/mg protein/min) | Reference |

| CYP2E1 | Benzene | Rat liver microsomes | 170 | - | [2] |

| CYP2E1 | Benzene | Mouse liver (wild-type) | 30.4 | 25.3 | [21] |

| CYP2F2 | Benzene | Mouse liver (CYP2E1 knockout) | 1.9 | 0.5 | [21] |

| CYP2F2 | Benzene | Mouse lung (wild-type) | 2.3 | 0.9 | [21] |

| GSTT1 | Benzene Oxide | In vitro | 420 | 0.45 (fmol/s) | [11] |

| GSTP1 | Benzene Oxide | In vitro | 3600 | 3.1 (fmol/s) | [11] |

Biomarker Levels in Humans

| Biomarker | Population | Exposure Level (Benzene in air) | Mean Concentration (± SE) | Reference |

| This compound (SPC) | Occupationally exposed | 0 - 23 ppm | 0.044 ± 0.008 pmol/mg albumin/ppm | [20] |

| S-Phenylmercapturic Acid (SPMA) | Occupationally exposed | 1.99 mg/m³ (median) | 46.6 µg/g creatinine (median) | [12] |

| SPMA | Smokers | - | 9.1 ± 1.7 µg/g creatinine | [15] |

| SPMA | Non-smokers | - | 4.8 ± 1.1 µg/g creatinine | [15] |

| SPMA | Occupationally exposed | 1 ppm (8-hr TWA) | 21 µmol/mol creatinine | [14] |

Experimental Protocols

This section provides an overview of a typical experimental protocol for the analysis of S-phenylmercapturic acid (SPMA) in human urine, a common method for assessing benzene exposure.

Protocol: Analysis of Urinary S-Phenylmercapturic Acid (SPMA) by LC-MS/MS

Objective: To quantify the concentration of SPMA in human urine samples.

Materials:

-

Urine samples

-

S-phenylmercapturic acid (SPMA) standard

-

Isotopically labeled internal standard (e.g., d5-SPMA)

-

Formic acid

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature.

-

Centrifuge samples to pellet any precipitate.

-

To a known volume of urine supernatant (e.g., 1 mL), add the internal standard.

-

Acidify the sample with formic acid to a pH of ~3.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by acidified water.

-

Load the acidified urine sample onto the cartridge.

-

Wash the cartridge with acidified water to remove interferences.

-

Elute the SPMA and internal standard with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water with formic acid and methanol with formic acid.

-

Flow Rate: A typical flow rate for analytical LC.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both SPMA and the internal standard.

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of the SPMA standard.

-

Calculate the concentration of SPMA in the urine samples based on the ratio of the peak area of the analyte to the peak area of the internal standard, and by interpolating from the calibration curve.

-

Normalize the results to urinary creatinine concentration to account for variations in urine dilution.

-

The workflow for this protocol can be visualized as follows:

Conclusion and Future Directions

The formation of this compound from benzene is a well-established metabolic pathway that serves as a basis for understanding benzene's toxicity and for the development of reliable biomarkers of exposure. The initial oxidation of benzene to benzene oxide by CYP2E1 is the critical activating step, while the subsequent conjugation with glutathione, catalyzed by GSTs, represents a key detoxification mechanism.

Future research in this area should focus on:

-

Further elucidating the inter-individual variability in benzene metabolism due to genetic polymorphisms in enzymes like CYP2E1 and GSTs.

-

Developing more sensitive and high-throughput methods for the detection of SPC and other benzene-derived adducts.

-

Investigating the potential for therapeutic interventions that can enhance the detoxification pathways of benzene, thereby reducing its toxicity.

A deeper understanding of these processes will be invaluable for protecting human health from the adverse effects of benzene exposure.

References

- 1. Cytochromes P450 involved with benzene metabolism in hepatic and pulmonary microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzene metabolism by reconstituted cytochromes P450 2B1 and 2E1 and its modulation by cytochrome b5, microsomal epoxide hydrolase, and glutathione transferases: evidence for an important role of microsomal epoxide hydrolase in the formation of hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of CYP2E1 and 2B1 in metabolic activation of benzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Fate of Benzene Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deoxyguanosine Forms a Bis-adduct with E,E-Muconaldehyde, an Oxidative Metabolite of Benzene. Implications for the Carcinogenicity of Benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Formation of muconaldehyde, an open-ring metabolite of benzene, in mouse liver microsomes: an additional pathway for toxic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactive ring-opened aldehyde metabolites in benzene hematotoxicity. | Semantic Scholar [semanticscholar.org]

- 11. Benzene Oxide is a Substrate for Glutathione S-Transferases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [The measurement of a benzene metabolite, urinary S-phenylmercapturic acid (S-PMA), in man by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Suitability of S-phenyl mercapturic acid and trans-trans-muconic acid as biomarkers for exposure to low concentrations of benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. This compound in albumin as a benzene biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Analysis of S-phenyl-L-cysteine in globin as a marker of benzene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Biological markers of exposure to benzene: this compound in albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Kinetic factors involved in the metabolism of benzene in mouse lung and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

The Toxicological Significance of S-Phenylcysteine: A Technical Guide for Researchers

An in-depth examination of S-Phenylcysteine as a critical biomarker of benzene exposure and its role in toxicological pathways.

This technical guide provides a comprehensive overview of the toxicological significance of this compound (SPC), a key metabolite of the ubiquitous environmental and industrial pollutant, benzene. Synthesizing current scientific understanding, this document is intended for researchers, scientists, and drug development professionals. It delves into the formation and metabolism of SPC, its role as a biomarker, the underlying mechanisms of its toxicity, and detailed experimental protocols for its analysis.

Introduction to this compound and Benzene Toxicity

Benzene is a well-established human carcinogen and myelotoxin, with chronic exposure linked to hematological disorders such as aplastic anemia and acute myeloid leukemia.[1] The toxic effects of benzene are not caused by the parent compound itself, but rather by its reactive metabolites. One such metabolite, benzene oxide, can react with nucleophilic sites in macromolecules, including proteins. When benzene oxide reacts with cysteine residues in proteins like albumin and hemoglobin, it forms this compound adducts.[1][2] These adducts serve as stable and specific biomarkers of benzene exposure, providing a more integrated measure of internal dose compared to monitoring benzene in the air or its more transient metabolites in urine.[2][3][4] While primarily recognized as a biomarker, emerging research is beginning to explore the direct toxicological contributions of SPC to the overall pathology of benzene exposure.

Formation and Metabolism of this compound

The formation of this compound is a multi-step process initiated by the metabolic activation of benzene in the liver.

Key Steps in SPC Formation:

-

Benzene Oxidation: Benzene is first oxidized by cytochrome P450 enzymes, primarily CYP2E1, to form benzene oxide.

-

Adduct Formation: Benzene oxide, an electrophilic epoxide, can then covalently bind to the sulfhydryl group of cysteine residues within proteins, forming a stable this compound adduct.[1] This reaction can occur with various proteins, but albumin and hemoglobin are the most common targets for biomonitoring due to their abundance and relatively long half-lives.

-

Protein Degradation: Over time, these adducted proteins are degraded, releasing this compound, which can then be further metabolized and excreted.

The formation of SPC is influenced by the metabolic activity of the individual and the level and duration of benzene exposure.

References

- 1. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S-Allylcysteine Potently Protects against PhIP-Induced DNA Damage via Nrf2/AhR Signaling Pathway Modulation in Normal Human Colonic Mucosal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound in albumin as a benzene biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological markers of exposure to benzene: this compound in albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of S-Phenylcysteine: A Technical Guide to its Biotransformation and Elimination

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Phenylcysteine (SPC) is a pivotal metabolite in the biotransformation of benzene, a ubiquitous environmental and industrial chemical. Understanding the intricate pathways of its metabolism and excretion is crucial for toxicological studies, biomarker development, and the assessment of human exposure to benzene. This in-depth technical guide provides a comprehensive overview of the core metabolic processes governing this compound, from its formation to its ultimate elimination from the body. The following sections detail the enzymatic reactions, quantitative data, experimental protocols, and key signaling pathways involved in SPC metabolism, offering a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.

This compound Formation: The Initial Steps of Benzene Detoxification

The journey of this compound begins with the metabolic activation of benzene, primarily in the liver. This process is initiated by the cytochrome P450 mixed-function oxidase system.

Cytochrome P450-Mediated Oxidation

Benzene is first oxidized to the highly reactive electrophile, benzene oxide. This critical step is predominantly catalyzed by the cytochrome P450 2E1 (CYP2E1) isozyme[1].

Glutathione Conjugation

Benzene oxide is a toxic intermediate that can bind to cellular macromolecules. To mitigate this toxicity, it undergoes a detoxification reaction through conjugation with the endogenous antioxidant glutathione (GSH). This reaction is catalyzed by glutathione S-transferases (GSTs), leading to the formation of a glutathione conjugate. Studies have identified GSTT1 and GSTP1 as key enzymes in this process[2][3][4].

The Mercapturic Acid Pathway: Processing to this compound and its N-acetylated Metabolite

The newly formed S-phenylglutathione conjugate enters the mercapturic acid pathway, a major route for the detoxification and elimination of xenobiotics. This pathway involves a series of enzymatic steps that ultimately lead to the formation of S-phenylmercapturic acid (S-PMA), the primary urinary metabolite used as a biomarker for benzene exposure[5][6][7][8].

-

Removal of Glutamic Acid: The first step involves the cleavage of the γ-glutamyl residue from the glutathione conjugate. This reaction is catalyzed by the enzyme γ-glutamyltransferase (GGT), yielding S-phenylcysteinylglycine[8][9][10][11].

-

Removal of Glycine: Subsequently, the glycine residue is cleaved from S-phenylcysteinylglycine by dipeptidases, such as aminopeptidase N, resulting in the formation of this compound (SPC)[8][9].

-

N-Acetylation: The final step in the formation of the major excretory product is the N-acetylation of the amino group of this compound. This reaction is catalyzed by a cysteine S-conjugate N-acetyltransferase, producing N-acetyl-S-phenyl-L-cysteine, commonly known as S-phenylmercapturic acid (S-PMA)[5][12][13].

Metabolic and Excretion Pathways of this compound

The primary fate of this compound derived from benzene metabolism is its conversion to S-PMA and subsequent excretion in the urine. The overall pathway represents a crucial detoxification mechanism.

Quantitative Data on this compound Metabolism and Excretion

The following tables summarize key quantitative data related to the metabolism and excretion of this compound and its precursor, benzene.

Table 1: Kinetic Parameters for Glutathione S-Transferase (GST) Catalyzed Conjugation of Benzene Oxide with Glutathione [2][3][4]

| Enzyme | Km (µM) | Vmax (fmol/s) |

| GSTT1 | 420 | 450 |

| GSTP1 | 3600 | 3100 |

Table 2: Pharmacokinetic Parameters of S-Phenylmercapturic Acid (S-PMA) after Benzene Exposure in Humans

| Parameter | Value | Reference |

| Urinary Excretion of Inhaled Benzene as S-PMA | 0.11% (range 0.05-0.26%) | [14][15] |

| Elimination Half-life | 9.0 (± 4.5) hours | [16] |

| 9.1 (± 0.7) hours | [15] | |

| Correlation with Airborne Benzene (8-hr TWA of 1 ppm) | ~46-47 µg/g creatinine | [14][16] |

| 21 µmol/mol creatinine | [15] |

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound metabolites, which are crucial for research in this area.

Determination of S-Phenylmercapturic Acid (S-PMA) in Urine by HPLC-MS/MS

This method is widely used for the sensitive and specific quantification of S-PMA in biological samples.

1. Sample Preparation (Liquid-Liquid Extraction) [17]

-

To 500 µL of urine, add 50 µL of an internal standard solution (e.g., S-phenylmercapturic acid-d5).

-

Add 50 µL of 95% acetic acid.

-

Add 3 mL of methyl tert-butyl ether (MTBE), vortex for 10 minutes, and centrifuge at 3400 rpm for 5 minutes.

-

Transfer 2.6 mL of the supernatant to a new tube and evaporate to dryness under vacuum at 45 °C.

-

Reconstitute the residue in the mobile phase for analysis.

2. HPLC-MS/MS Analysis [1][17][18]

-

HPLC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., Genesis C18, 50 x 2.1 mm, 4 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% acetic acid.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

S-PMA: m/z 238 → 109

-

S-PMA-d5 (Internal Standard): m/z 243 → 114

-

In Vitro Glutathione S-Transferase (GST) Activity Assay with Benzene Oxide

This assay is used to determine the kinetic parameters of GST-catalyzed conjugation of benzene oxide.

1. Reaction Mixture [13]

-

Phosphate buffer (pH 7.4).

-

Reduced glutathione (GSH) at a final concentration of 5 mM.

-

Recombinant GST enzyme (e.g., GSTT1 or GSTP1).

-

Benzene oxide solution (prepared in dioxane, final concentration ≤ 1%).

2. Incubation [13]

-

Incubations are performed at 37 °C using a rapid quench-flow instrument.

-

Reactions are initiated by mixing the enzyme with the substrates (GSH and benzene oxide).

3. Quantification of S-Phenylglutathione [13]

-

The formation of the S-phenylglutathione conjugate is quantified by a suitable analytical method, such as HPLC with UV or mass spectrometric detection.

Conclusion

The metabolism of this compound is a well-defined process that plays a central role in the detoxification of benzene. The conversion of benzene to S-phenylmercapturic acid via the mercapturic acid pathway is a critical route for its elimination. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and professionals working to understand the toxicokinetics of benzene and to develop and apply biomarkers for exposure assessment. Further research into the individual variability in the expression and activity of the key metabolizing enzymes, such as CYP2E1 and GSTs, will continue to enhance our understanding of susceptibility to benzene-induced toxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. [Determination of S-phenylmercapturic acid in human urine by HPLC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. superfund.berkeley.edu [superfund.berkeley.edu]

- 4. Benzene oxide is a substrate for glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A quantitative approach to evaluate urinary benzene and S-phenylmercapturic acid as biomarkers of low benzene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolomics of Benzene Exposure and Development of Biomarkers for Exposure Hazard Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of S-phenylmercapturic acid in the urine--an improvement in the biological monitoring of benzene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymes Involved in Processing Glutathione Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Gamma-glutamyl transpeptidase in glutathione biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cysteine S-conjugate N-acetyltransferase from rat kidney microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzene Oxide is a Substrate for Glutathione S-Transferases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biological monitoring of exposure to benzene: a comparison between S-phenylmercapturic acid, trans,trans-muconic acid, and phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Suitability of S-phenyl mercapturic acid and trans-trans-muconic acid as biomarkers for exposure to low concentrations of benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. oem.bmj.com [oem.bmj.com]

- 17. scielo.br [scielo.br]

- 18. cdc.gov [cdc.gov]

The Role of S-Phenylcysteine in Protein Damage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of S-phenylcysteine (SPC) adducts on proteins represents a significant form of protein damage, arising from exposure to benzene and its metabolites. This covalent modification of cysteine residues can alter protein structure and function, leading to cellular dysfunction and toxicity. Understanding the mechanisms of SPC formation, its impact on cellular processes, and the analytical methods for its detection is crucial for toxicology research and the development of therapeutic interventions. This technical guide provides an in-depth overview of the role of this compound in protein damage, including detailed experimental protocols for its analysis, a summary of quantitative data, and a depiction of the cellular signaling pathways implicated in the response to this form of protein damage.

Introduction

Cysteine, with its reactive thiol group, is a frequent target for modification by electrophilic compounds. Benzene, a ubiquitous environmental and industrial pollutant, is metabolized in the body to reactive intermediates, such as benzene oxide, which can covalently bind to the sulfhydryl group of cysteine residues in proteins to form this compound adducts. This modification can lead to a loss of protein function, enzyme inhibition, and the generation of oxidative stress, contributing to the toxic effects of benzene. The presence of SPC in proteins, particularly in abundant blood proteins like albumin, serves as a valuable biomarker for benzene exposure.

Formation of this compound Adducts

The primary mechanism of this compound formation involves the reaction of benzene oxide, a metabolite of benzene, with the nucleophilic thiol group of a cysteine residue within a protein. This reaction is a Michael addition, resulting in a stable covalent bond.

Mechanisms of this compound-Induced Protein Damage

The adduction of a phenyl group to a cysteine residue can disrupt protein structure and function in several ways:

-

Steric Hindrance: The bulky phenyl group can sterically hinder the protein's ability to adopt its native conformation, affecting its activity and interactions with other molecules.

-

Alteration of Active Sites: If the modified cysteine residue is located within or near an enzyme's active site, the adduction can directly inhibit its catalytic function.

-

Disruption of Disulfide Bonds: Cysteine residues are often involved in the formation of disulfide bonds that are critical for protein stability. The formation of an SPC adduct prevents the cysteine from participating in these bonds.

-

Induction of Oxidative Stress: The metabolism of benzene and the presence of SPC adducts can contribute to an increase in reactive oxygen species (ROS), leading to secondary oxidative damage to other cellular components.

Analytical Methodologies for this compound Detection

The detection and quantification of this compound adducts are primarily achieved through mass spectrometry-based proteomic approaches.

Experimental Protocols

4.1. Sample Preparation: In-Gel Digestion of this compound Adducted Proteins

This protocol is suitable for proteins separated by SDS-PAGE.

-

Excise Gel Bands: Excise the protein bands of interest from the Coomassie-stained gel using a clean scalpel.

-

Destaining: Destain the gel pieces with a solution of 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate until the gel pieces are clear.

-

Reduction: Reduce disulfide bonds by incubating the gel pieces in 10 mM dithiothreitol (DTT) in 50 mM ammonium bicarbonate at 56°C for 1 hour.

-

Alkylation: Alkylate free cysteine residues by incubating the gel pieces in 55 mM iodoacetamide (IAM) in 50 mM ammonium bicarbonate in the dark at room temperature for 45 minutes. This step is crucial to block unmodified cysteines.

-

Washing and Dehydration: Wash the gel pieces with 50 mM ammonium bicarbonate and then dehydrate with 100% ACN.

-

Trypsin Digestion: Rehydrate the gel pieces with a solution of sequencing-grade trypsin (e.g., 10-20 ng/µL) in 50 mM ammonium bicarbonate and incubate overnight at 37°C.

-

Peptide Extraction: Extract the tryptic peptides from the gel pieces using a series of incubations with solutions of increasing ACN concentration (e.g., 50% ACN, 0.1% formic acid). Pool the extracts.

-

Drying: Dry the extracted peptides in a vacuum centrifuge.

4.2. Enrichment of this compound-Containing Peptides

Due to the low abundance of SPC-modified peptides, an enrichment step is often necessary.

-

Thiol-Affinity Chromatography: Utilize a resin with a thiol-reactive group (e.g., iodoacetyl-activated resin). Peptides containing the SPC adduct will not bind, while peptides with free cysteines (if the alkylation step was omitted or incomplete) will be captured. The flow-through containing the SPC-peptides can be collected.

-

Immunoaffinity Enrichment: If an antibody specific to the this compound moiety is available, it can be used to enrich for SPC-containing peptides.

4.3. LC-MS/MS Analysis of this compound Peptides

-

Reconstitution: Reconstitute the dried peptide extract in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

-

Chromatographic Separation: Separate the peptides using a reversed-phase liquid chromatography (RPLC) system with a C18 column and a gradient of increasing ACN concentration.

-

Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

-

Full Scan (MS1): Acquire high-resolution full scan spectra to determine the precursor ion masses.

-

Fragmentation (MS2): Select precursor ions for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The mass of a phenyl group adducted to cysteine is approximately 76 Da. Therefore, a mass shift of +76 Da on cysteine-containing peptides should be targeted.

-

-

Data Analysis: Use proteomic software (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein database. Include a variable modification of +76.0313 Da (mass of a phenyl group) on cysteine residues in the search parameters.

4.4. Synthesis of N-acetyl-S-phenyl-L-cysteine Standard

An analytical standard is crucial for the accurate quantification of S-phenylmercapturic acid (a urinary metabolite and biomarker for SPC). The synthesis can be adapted from methods for N-acetylcysteine derivatives.

-

Reaction: React L-cysteine with a phenylating agent, such as bromobenzene, in the presence of a base.

-

Acetylation: Acetylate the amino group of the resulting this compound using acetic anhydride.

-

Purification: Purify the final product, N-acetyl-S-phenyl-L-cysteine, using recrystallization or chromatography.

Quantitative Data on this compound Adducts

Quantitative analysis of SPC adducts provides valuable information on the extent of protein damage and the level of exposure to benzene.

| Biological Matrix | Species | Exposure | Analyte | Concentration | Reference |

| Albumin | Rat | Benzene (gavage) | This compound | Dose-dependent increase | [1] |

| Albumin | Human | Occupational benzene exposure | This compound | 0.135 - 1.147 pmol/mg albumin | [1] |

Cellular Signaling Pathways Affected by this compound

The formation of this compound adducts can trigger cellular stress responses and modulate key signaling pathways.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Cysteine residues in Keap1 are critical for its function as a repressor of Nrf2. Modification of these cysteines by electrophiles, potentially including metabolites that form SPC, can lead to the activation of Nrf2 and the transcription of antioxidant genes.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Oxidative stress and protein damage can activate MAPK signaling cascades, including the ERK, JNK, and p38 pathways. These pathways are involved in regulating cell proliferation, differentiation, and apoptosis. The formation of SPC adducts may contribute to the activation of these pathways as part of a cellular stress response.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a key regulator of the inflammatory response. Oxidative stress can activate this pathway, leading to the transcription of pro-inflammatory genes. The formation of SPC adducts and the subsequent increase in ROS can lead to the activation of the IKK complex, phosphorylation and degradation of IκBα, and the nuclear translocation of NF-κB.

Conclusion

The formation of this compound adducts on proteins is a critical mechanism of protein damage induced by benzene exposure. This technical guide has provided a comprehensive overview of the formation, detection, and cellular consequences of SPC adduction. The detailed experimental protocols and descriptions of the implicated signaling pathways offer a valuable resource for researchers in toxicology, drug development, and related fields. Further research into the specific protein targets of SPC and the downstream effects on cellular function will continue to enhance our understanding of benzene toxicity and aid in the development of strategies to mitigate its harmful effects.

References

S-Phenylcysteine: A Comprehensive Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Phenylcysteine is a non-proteinogenic amino acid characterized by a phenyl group attached to the sulfur atom of cysteine. This modification imparts unique chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and drug development. This compound and its derivatives have been explored for their potential as enzyme inhibitors and as intermediates in the synthesis of pharmacologically active compounds. This technical guide provides an in-depth overview of the chemical properties and stability of this compound, offering valuable insights for researchers and professionals in the pharmaceutical sciences.

Chemical Properties of this compound

The chemical properties of this compound are summarized in the tables below, providing a comprehensive overview of its fundamental characteristics.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₂S | [1][2] |

| Molecular Weight | 197.25 g/mol | [1][2] |

| Appearance | Almost white to beige powder | [1] |

| Melting Point | 200 °C (decomposes) | [1] |

| Optical Activity | [α]²⁰/D +10° (c = 1.5 in 1 M NaOH) | [1] |

Solubility

| Solvent | Solubility | Source(s) |

| Water | Sparingly soluble | [1] |

| Aqueous Acid | Slightly soluble | [1] |

| Aqueous Base | Slightly soluble | [1] |

Acidity

| Property | Value | Source(s) |

| pKa (predicted) | 2.04 ± 0.10 | [1] |

Stability Profile of this compound

The stability of this compound is a critical parameter for its handling, storage, and application in drug development. While specific experimental stability data for this compound is limited in the public domain, its stability can be inferred from the known chemistry of cysteine, thioethers, and related S-substituted cysteine analogs. Forced degradation studies are essential to definitively characterize its stability profile.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible under stress conditions:

-

Oxidation: The thioether linkage in this compound is susceptible to oxidation. Mild oxidation would likely yield the corresponding sulfoxide (S-phenyl-L-cysteine sulfoxide), and further oxidation could lead to the sulfone.[3] This is a common degradation pathway for sulfur-containing amino acids.[3]

-

Hydrolysis: Under acidic or basic conditions, hydrolysis of the peptide bond is a potential degradation route, although this is generally less facile than for linear peptides. The C-S bond is generally stable to hydrolysis.[4]

-

Thermal Degradation: At elevated temperatures, amino acids can undergo complex degradation reactions, including decarboxylation and deamination.[5] For this compound, thermal stress could also lead to cleavage of the C-S bond.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of aromatic amino acids and those with susceptible functional groups. The phenyl group in this compound may absorb UV light, potentially leading to photolytic degradation.[6]

Below is a diagram illustrating the potential oxidative degradation pathway of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the chemical properties and stability of this compound. The following sections provide methodologies for key experiments.

Determination of pKa by Titration

This protocol describes the determination of the acid dissociation constants (pKa) of this compound using acid-base titration.[3][7]

Materials:

-

This compound

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

Deionized water

-

pH meter, calibrated

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Prepare a 0.1 M solution of this compound in deionized water.

-

Pipette a known volume (e.g., 20 mL) of the this compound solution into a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Record the initial pH of the solution.

-

Titrate the solution with 0.1 M HCl, adding small increments (e.g., 0.5 mL) and recording the pH after each addition until the pH drops to approximately 1.5.

-

Repeat the titration with a fresh 20 mL aliquot of the this compound solution, this time titrating with 0.1 M NaOH until the pH reaches approximately 12.5.

-

Plot the pH values against the volume of titrant added for both titrations to generate titration curves.

-

The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.

Below is a workflow diagram for the determination of pKa.

Solubility Determination

This protocol outlines a method for determining the solubility of this compound in various solvents.[8][9]

Materials:

-

This compound

-

A range of solvents (e.g., water, ethanol, methanol, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

HPLC system for quantification

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent in a vial.

-

Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated HPLC method.

-

The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways and to develop stability-indicating analytical methods.[6][10]

Materials:

-

This compound

-

0.1 M HCl

-

0.1 M NaOH

-

3% Hydrogen Peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

Procedure:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at a specified temperature (e.g., 60 °C) for a defined period. Take samples at various time points.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature or slightly elevated temperature. Monitor the degradation over time.

-

Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature. Analyze samples at different intervals.

-

Thermal Degradation: Expose solid this compound to dry heat in an oven (e.g., 80 °C) for a set duration. Also, heat a solution of this compound.

-

Photodegradation: Expose a solution of this compound to UV and visible light in a photostability chamber. A control sample should be kept in the dark.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, preferably with a PDA or MS detector to identify and characterize the degradation products.

The following diagram illustrates the general workflow for a forced degradation study.

Conclusion

This compound is a molecule with significant potential in pharmaceutical research. A thorough understanding of its chemical properties and stability is paramount for its successful application. This technical guide has provided a comprehensive summary of the known properties of this compound, along with inferred degradation pathways based on its chemical structure. The detailed experimental protocols offered herein provide a robust framework for researchers to conduct their own investigations into the pKa, solubility, and stability of this compound. Further experimental work, particularly comprehensive forced degradation studies, will be invaluable in fully elucidating the degradation profile of this compound and ensuring its quality, safety, and efficacy in future pharmaceutical applications.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organometallic Oxidative Addition Complexes for S-Arylation of Free Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biopharminternational.com [biopharminternational.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anaerobic Cysteine Degradation and Potential Metabolic Coordination in Salmonella enterica and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

- 10. pharmadekho.com [pharmadekho.com]

A Comparative Analysis of S-Phenylcysteine Adducts in Hemoglobin and Albumin as Biomarkers of Benzene Exposure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The covalent modification of blood proteins by reactive electrophiles, forming adducts, serves as a critical tool for molecular dosimetry and assessing chemical exposure. For benzene, a ubiquitous environmental pollutant and known human carcinogen, its reactive metabolite, benzene oxide, forms S-Phenylcysteine (SPC) adducts with nucleophilic cysteine residues on hemoglobin (Hb) and human serum albumin (HSA). This technical guide provides a comprehensive comparison of SPC adducts on these two proteins, detailing their formation, kinetics, and utility as biomarkers. Key differences in protein lifespan mean that Hb adducts provide an integrated measure of long-term, cumulative exposure, while albumin adducts reflect more recent exposure events. This guide presents quantitative data, detailed analytical protocols, and visual workflows to aid researchers in the selection and application of these important biomarkers in toxicology, clinical research, and drug development.

Introduction: Protein Adducts as Dosimeters

The formation of covalent adducts between reactive chemical species and biological macromolecules like DNA and proteins is a cornerstone of toxicology and chemical carcinogenesis. While DNA adducts are directly linked to mutagenic events, protein adducts offer significant advantages as biomarkers of exposure. Hemoglobin and albumin are the two most abundant proteins in blood, providing ample targets for electrophilic metabolites.[1] Their ready availability from blood samples, coupled with the stability of the resulting adducts, makes them ideal for human biomonitoring.[1]

Benzene is metabolized primarily by cytochrome P450 enzymes (notably CYP2E1) to form benzene oxide, a reactive electrophile.[2] This intermediate can then undergo nucleophilic attack by the thiol group of cysteine residues within proteins to form a stable this compound (SPC) adduct.[2] The analysis of these SPC adducts in Hb and albumin provides a biologically effective dose measurement, integrating metabolic activation, detoxification, and covalent binding, thus offering a more accurate risk assessment than external exposure measurements alone.

Comparative Analysis: Hemoglobin vs. Albumin Adducts

The choice between hemoglobin and albumin as the target protein for SPC analysis depends critically on the desired window of exposure assessment, which is dictated by the distinct in vivo lifespan of each protein.

Formation and Biological Lifespan

-

Hemoglobin (Hb): Located within erythrocytes, hemoglobin has a lifespan equivalent to that of the red blood cell, which is approximately 120 days in humans. Adducts formed on Hb are stable and accumulate over the lifetime of the erythrocyte, with their removal from circulation occurring only upon red blood cell senescence. Consequently, Hb adduct levels provide an integrated measure of exposure over a period of several months, making them ideal for assessing chronic or long-term cumulative exposure.

-

Human Serum Albumin (HSA): As a plasma protein, albumin has a much shorter half-life of about 21 days. Adducts on albumin therefore reflect a more recent exposure history, typically integrating exposure over the preceding 2-3 weeks. This makes HSA adducts particularly useful for monitoring changes in exposure over shorter periods or for assessing the efficacy of interventions aimed at reducing exposure.

The primary site of SPC adduction on albumin is the highly nucleophilic cysteine residue at position 34 (Cys34). In hemoglobin, cysteine residues on both the α- and β-globin chains are potential targets. The formation of the adduct itself is a nonenzymatic process resulting from the reaction of metabolically generated benzene oxide with the protein.[2] This metabolic activation occurs predominantly in the liver, after which the benzene oxide is transported via the blood to react with circulating proteins.[2]

Sensitivity and Adduct Levels

Studies have consistently shown that albumin is a more sensitive biomarker for low-level benzene exposure compared to hemoglobin. In some studies of occupationally exposed workers, SPC adducts were quantifiable in albumin while being undetectable in hemoglobin from the same subjects.[3] This is partly because the reaction rate of benzene oxide with albumin's Cys34 is significantly higher than with hemoglobin's cysteine residues. As a result, typical adduct levels are often an order of magnitude higher in albumin (nmol/g protein range) compared to hemoglobin (pmol/g protein range).

dot

Caption: Metabolic activation of benzene and formation of this compound adducts.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating SPC adducts in hemoglobin and albumin as biomarkers of benzene exposure.

Table 1: Comparative Detection of SPC Adducts in Occupationally Exposed Workers

| Protein Target | Detection Status in Exposed Workers | Key Finding | Reference |

| Albumin | Detected | Adduct levels showed a linear relationship with benzene exposure concentrations (0-23.1 ppm). | |

| Hemoglobin | Not Detected | Adducts were not detectable in the same cohort of workers. | [3] |

Table 2: General Properties and Lifespan of Protein Adducts

| Property | Hemoglobin (Hb) Adducts | Albumin (HSA) Adducts |

| Biological Lifespan | ~120 days (zero-order elimination) | ~21 days (half-life, first-order elimination) |

| Exposure Window | Long-term, cumulative (3-4 months) | Short- to medium-term (2-3 weeks) |

| Typical Adduct Levels | Low (pmol/g globin range) | High (nmol/g albumin range) |

| Sensitivity | Lower, suitable for higher exposures | Higher, suitable for low-level exposures |

Experimental Protocols

Accurate quantification of SPC adducts requires robust analytical methods, typically involving protein isolation, chemical cleavage of the adduct, and analysis by mass spectrometry with isotope dilution for quantification.

References

Methodological & Application

Application Notes and Protocols for the Quantification of S-Phenylcysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Phenylcysteine (SPC) is a crucial biomarker for monitoring exposure to benzene, a widespread environmental and industrial pollutant classified as a human carcinogen. Benzene is metabolized in the body to reactive intermediates, such as benzene oxide, which can covalently bind to nucleophilic sites in macromolecules. The reaction of benzene oxide with cysteine residues in proteins, such as hemoglobin and albumin, forms this compound adducts. The quantification of these adducts in biological matrices serves as a reliable measure of benzene uptake and metabolic activation, making it an invaluable tool in toxicology, occupational health, and drug development studies.

This document provides detailed application notes and protocols for the quantification of this compound using various analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Metabolic Pathway of this compound Formation

Exposure to benzene leads to its metabolic activation, primarily by cytochrome P450 enzymes in the liver, to form the reactive electrophile, benzene oxide. This intermediate can then undergo nucleophilic attack by the thiol group of cysteine residues within proteins, leading to the formation of a stable this compound adduct.

Figure 1: Metabolic pathway of this compound formation from benzene exposure.

General Experimental Workflow

The quantification of this compound from biological samples typically involves sample preparation to isolate the analyte and remove interferences, followed by instrumental analysis and data processing.

Figure 2: General experimental workflow for this compound quantification.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the different analytical methods described in this document.

Table 1: LC-MS/MS Method Performance

| Parameter | Value |

|---|---|

| Linearity Range | 0.4 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.2 µg/L |

| Limit of Quantification (LOQ) | 0.4 ng/mL |

| Accuracy | 91.4 - 105.2% |

| Precision (CV%) | < 10% |

Table 2: GC-MS Method Performance

| Parameter | Value |

|---|---|

| Linearity Range | Dependent on derivatization and matrix |

| Correlation Coefficient (r²) | > 0.99 |

| Intra-assay CV% | 5.1 - 14.0% |

| Inter-assay CV% | 6.3 - 16.6% |

| Recovery | 77.8 - 123.0% |

Table 3: HPLC-UV Method Performance

| Parameter | Value |

|---|---|

| Linearity Range | 1 - 40 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Precision (RSD%) | < 5.1% |

| Recovery | 84.7 - 96.8% |

Experimental Protocols